molecular formula C4H6N2O3 B8003064 2-Imidazolecarboxylic acid hydrate

2-Imidazolecarboxylic acid hydrate

Cat. No.: B8003064
M. Wt: 130.10 g/mol
InChI Key: MORZRGTVSCTESI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Imidazolecarboxylic acid hydrate is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is known for its versatility and is used in various scientific and industrial applications. The hydrate form indicates that the compound includes water molecules in its crystalline structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-imidazolecarboxylic acid hydrate typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization. This process can yield 2,4-disubstituted NH-imidazoles under mild reaction conditions, allowing for the inclusion of various functional groups .

Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of advanced catalytic systems and optimized reaction conditions to facilitate large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-Imidazolecarboxylic acid hydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole-2-carboxaldehyde.

    Reduction: Reduction reactions can convert it into different imidazole derivatives.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions include various substituted imidazoles, imidazole-2-carboxaldehyde, and other derivatives that have significant applications in pharmaceuticals and materials science .

Scientific Research Applications

2-Imidazolecarboxylic acid hydrate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting enzymes and receptors.

    Industry: The compound is utilized in the production of dyes, pigments, and other functional materials

Mechanism of Action

The mechanism of action of 2-imidazolecarboxylic acid hydrate involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It also interacts with receptors, modulating their signaling pathways. These interactions are crucial for its biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

  • 4-Imidazolecarboxylic acid
  • 2-Imidazolecarboxaldehyde
  • 1-Methylimidazole-4-carboxylic acid
  • 1H-Benzimidazole-2-carboxylic acid

Comparison: 2-Imidazolecarboxylic acid hydrate is unique due to its specific structural features and hydrate form, which can influence its reactivity and solubility. Compared to similar compounds, it offers distinct advantages in terms of stability and versatility in various chemical reactions and applications .

Properties

IUPAC Name

1H-imidazole-2-carboxylic acid;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O2.H2O/c7-4(8)3-5-1-2-6-3;/h1-2H,(H,5,6)(H,7,8);1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MORZRGTVSCTESI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N1)C(=O)O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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